Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide
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Overview
Description
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a fused benzene and isothiazole ring system, with a methyl ester group at the 6-position and two dioxide groups at the 2,2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene derivative with sulfur and nitrogen sources under controlled temperature and pressure conditions. The reaction may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Precursors: Synthesis of the necessary benzene derivatives.
Cyclization Reaction: Conducting the cyclization under controlled conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
- 7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- ®-3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Uniqueness
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and the presence of two dioxide groups make it different from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-2-3-7-5-15(12,13)10-8(7)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
QCWQJSJPKDQKFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CS(=O)(=O)N2)C=C1 |
Origin of Product |
United States |
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